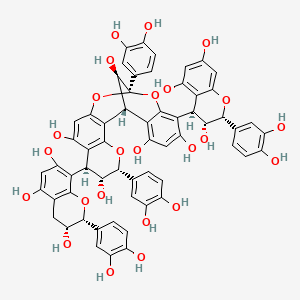

Cinnamtannin B2

説明

Molecular Structure Analysis

The molecular structure of Cinnamtannin B2 is complex, with 11 defined stereocentres . The average mass of Cinnamtannin B2 is 1153.009 Da, and its monoisotopic mass is 1152.253540 Da .Physical And Chemical Properties Analysis

Cinnamtannin B2 has a complex molecular structure with a molecular formula of C60H48O24 . The average mass of Cinnamtannin B2 is 1153.009 Da, and its monoisotopic mass is 1152.253540 Da .科学的研究の応用

Antioxidant and Platelet Aggregation Inhibitor

Cinnamtannin B-1, a close relative of Cinnamtannin B2, exhibits various cellular actions, primarily due to its antioxidant properties. It has been shown to modulate biological processes like cytosolic free Ca(2+) concentration, endogenous reactive oxygen species generation, protein tyrosine phosphorylation, and platelet aggregation. Interestingly, Cinnamtannin B-1 demonstrates antitumoral activity, mediated by proapoptotic action in tumor cells, while exhibiting antiapoptotic activity in normal cells. This suggests its potential as a therapeutic agent for thrombotic disorders or certain types of cancer. Cinnamtannin B-1 also shows antithrombotic actions, particularly significant in platelets from diabetic patients, where it reverses platelet hypersensitivity and hyperactivity (J. López et al., 2008).

Antiaggregant and Antiapoptotic Effects in Human Platelets

Cinnamtannin B-1 demonstrates significant free radical scavenging activity and reduces thrombin-evoked tubulin reorganization and platelet aggregation. This natural A-type proanthocyanidin from Laurus nobilis L. inhibits thrombin-evoked activation of Btk and pp60(src), leading to inhibition of platelet aggregation. This suggests its potential in preventing thrombotic complications associated with platelet hyperaggregability and hyperactivity (N. Ben Amor et al., 2007).

Protective Effect Against Oxidative Stress in Sperm

Cinnamtannin B-1 protects red deer epididymal sperm against oxidative stress. This effect is notable in preventing the deleterious effects of oxidative stress, thus improving sperm motility and velocity. The compound also reduces sperm lipoperoxidation and reactive oxygen species production in samples subjected to oxidative stress (F. Sánchez-Rubio et al., 2018).

Effects on Diabetic Platelets

Cinnamtannin B-1 obtained from bay wood counteracts abnormal intracellular Ca2+ homeostasis and platelet hyperaggregability in type 2 diabetes mellitus patients. This compound reverses the enhanced oxidants production and Ca2+ mobilization in platelets from diabetic subjects, suggesting a beneficial role in diabetic complications (A. Bouaziz et al., 2007).

Application in Pancreatic Cell Protection

Cinnamtannin B-1 exhibits protective properties against the effects of H2O2 in mouse pancreatic acinar cells. It reduces intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS, a pathological precursor in pancreatitis. This highlights its potential in therapies against oxidative stress-related cellular damage (Antonio González et al., 2012).

Antiapoptotic Effects in Human Platelets

Cinnamtannin B-1 from bay wood exhibits antiapoptotic effects in human platelets. It impairs thrombin-induced apoptosis by reducing H2O2-induced phosphatidylserine exposure and caspase activation. This compound also inhibits the translocation of caspases to the cytoskeleton, accumulating procaspases in the soluble fraction, thus highlighting its antiapoptotic actions (A. Bouaziz et al., 2007).

Electrochemical Determination

Cinnamtannin B1 has been investigated for its electrochemical response, providing a sensitive method for its determination. This research opens up possibilities for practical applications in real sample analysis (Xinjian Liu et al., 2005).

Contradictory DNA Protection Results in Sperm

Cinnamtannin B-1 has shown both protective and destabilizing effects on sperm DNA, as evidenced by differing results in SCSA® and TUNEL assays. This indicates a complex interaction with sperm nuclear DNA and necessitates further investigation (J. B. García et al., 2021).

Anticancer and Intracellular Antioxidant Activity

Cinnamtannin B1 from litchi leaf shows strong antiproliferative effects against certain cancer cell lines and exhibits intracellular antioxidant activity. This includes upregulation of endogenous antioxidant enzyme activities and inhibition of ROS generation, making it a potential candidate for cancer therapy (Lingrong Wen et al., 2015).

Neuroprotection in Spinal Cord Astrocytes

Cinnamtannin B-1 demonstrates neuroprotective effects by promoting cell proliferation of spinal cord astrocytes and protecting against oxygen-glucose-serum deprivation/reoxygenation-induced apoptosis. This indicates its potential benefit in protecting the central nervous system during ischemia/reperfusion (Z. Chi et al., 2013).

Seasonal Variation in Cinnamtannin B-1 Recovery

Research on the recovery and seasonal variation of Cinnamtannin B-1 from laurel wood has been conducted, indicating differences in C-B1 percentages based on gender and harvest time. This study contributes to the understanding of optimal extraction times for maximizing yield (A. Alejo-Armijo et al., 2022).

Potential in Cell Proliferation and Glucose Uptake

Cinnamtannin B1 has been shown to promote cell proliferation and increase glucose uptake in 3T3-L1 cells, suggesting a role in cellular metabolism and possibly diabetes management (M. Taher et al., 2007).

Potential as a Drug Candidate Against SARS-CoV-2

Cinnamtannin B2, a derivative of Cinnamtannin B1, demonstrated a favorable binding affinity with SARS-CoV-2 MPro, suggesting its potential as a candidate for drug development against SARS-CoV-2 (M. Rajendran et al., 2020).

Safety And Hazards

特性

IUPAC Name |

(1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48-,49+,50-,51-,52-,53-,54-,55-,59-,60-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQAODSINXAOBF-UKTWWWBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H48O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamtannin B2 | |

CAS RN |

88038-12-4 | |

| Record name | Cinnamtannin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088038124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMTANNIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99DGE65202 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinnamtannin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1256693.png)

![N-(2-furanylmethyl)-2-[[4-oxo-3-[3-(1-pyrrolidinyl)propyl]-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B1256694.png)

![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)

![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-19-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B1256702.png)

![(1S,17S,21S,23S,25S,18R,19R,20R,22R,24R)-18,21,22-Triacetyloxy-20-(acetyloxymethyl)-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.0<1,20>.0<3,23>.0<7,12>]pentacosa-7,9,11-trien-19-yl acetate](/img/structure/B1256704.png)